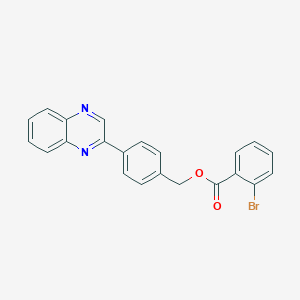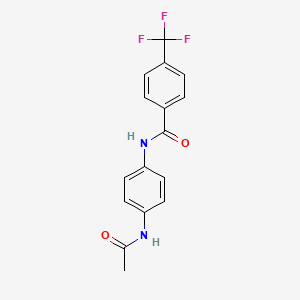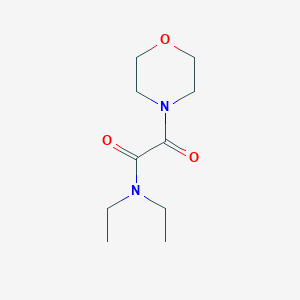![molecular formula C21H28N4O2 B6043804 1-(cyclobutylmethyl)-3-hydroxy-3-[[(5-phenyl-1H-pyrazol-4-yl)methylamino]methyl]piperidin-2-one](/img/structure/B6043804.png)
1-(cyclobutylmethyl)-3-hydroxy-3-[[(5-phenyl-1H-pyrazol-4-yl)methylamino]methyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclobutylmethyl)-3-hydroxy-3-[[(5-phenyl-1H-pyrazol-4-yl)methylamino]methyl]piperidin-2-one is a complex organic compound that features a piperidin-2-one core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of the pyrazole ring and the piperidin-2-one moiety contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of 1-(cyclobutylmethyl)-3-hydroxy-3-[[(5-phenyl-1H-pyrazol-4-yl)methylamino]methyl]piperidin-2-one involves multiple steps, typically starting with the preparation of the piperidin-2-one core. The synthetic route may include:
Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the piperidin-2-one core through a series of coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and cost-effectiveness, possibly utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(cyclobutylmethyl)-3-hydroxy-3-[[(5-phenyl-1H-pyrazol-4-yl)methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to modify the pyrazole ring or the piperidin-2-one core.
Substitution: The phenyl group on the pyrazole ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling methods.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
1-(cyclobutylmethyl)-3-hydroxy-3-[[(5-phenyl-1H-pyrazol-4-yl)methylamino]methyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a bioactive molecule.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 1-(cyclobutylmethyl)-3-hydroxy-3-[[(5-phenyl-1H-pyrazol-4-yl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the piperidin-2-one core are crucial for its binding affinity and activity. The compound may modulate the activity of certain enzymes or receptors, leading to downstream effects on cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
1-(cyclobutylmethyl)-3-hydroxy-3-[[(5-phenyl-1H-pyrazol-4-yl)methylamino]methyl]piperidin-2-one can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
Pyrazole Derivatives: Compounds with a pyrazole ring often exhibit similar biological activities, but the presence of the piperidin-2-one core in this compound provides unique properties that distinguish it from other pyrazole derivatives.
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-3-hydroxy-3-[[(5-phenyl-1H-pyrazol-4-yl)methylamino]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-20-21(27,10-5-11-25(20)14-16-6-4-7-16)15-22-12-18-13-23-24-19(18)17-8-2-1-3-9-17/h1-3,8-9,13,16,22,27H,4-7,10-12,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXWMRSKVNOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2=O)(CNCC3=C(NN=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,9-Trimethyl-8-phenyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(9),6-diene](/img/structure/B6043737.png)
![2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043738.png)
![4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)
![N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B6043759.png)
![3-Imino-1,7-dimethyl-5-(pyridin-4-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B6043764.png)
![6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6043778.png)
![N-(1-benzylpyrrolidin-3-yl)-3-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-4-yl]propanamide](/img/structure/B6043785.png)

![N-benzyl-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6043796.png)

![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043819.png)
![4-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]butanenitrile](/img/structure/B6043826.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B6043842.png)
